molecular formula C12H16Cl2N2O B7829915 {2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride

{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride

Cat. No.: B7829915
M. Wt: 275.17 g/mol
InChI Key: FYIPLCASEJUNIE-UHFFFAOYSA-N
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Description

{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and chemical biology. The compound features a 2-methylquinoline core linked to an ethanamine chain, a structure known for its versatile coordination and binding properties. The 2-methyl-8-hydroxyquinoline scaffold, which forms the basis of this molecule, is a well-characterized chelating agent . Researchers utilize this structural motif in the development of metal-chelating ligands and as a building block for more complex molecular architectures. The primary amine functionality, rendered as a dihydrochloride salt for enhanced stability and solubility, provides a handle for further chemical modification, making it a valuable intermediate for the synthesis of targeted bioactive molecules or functional probes . This compound is strictly for research applications in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic uses. Not for human or veterinary consumption.

Properties

IUPAC Name

2-(2-methylquinolin-8-yl)oxyethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.2ClH/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13;;/h2-6H,7-8,13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIPLCASEJUNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCN)C=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676303
Record name 2-[(2-Methylquinolin-8-yl)oxy]ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094492-24-6
Record name 2-[(2-Methylquinolin-8-yl)oxy]ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound {2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride is a derivative of 8-hydroxyquinoline, which has garnered attention due to its diverse biological activities. This article examines its biological activity, synthesizing current research findings, case studies, and relevant data.

Antimicrobial Properties

Research indicates that compounds related to 8-hydroxyquinoline exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains including Escherichia coli and multi-drug resistant Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for some derivatives range from 20 to 70 µM against these pathogens, demonstrating their potential as antibacterial agents .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have indicated that quinoline derivatives can induce apoptosis in various cancer cell lines, including acute lymphoblastic leukemia and neuroblastoma cells. For example, compounds have been shown to block the cell cycle at the G2/M phase, leading to increased apoptotic activity .

Table: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHL-60 (leukemia)10Apoptosis induction through G2/M arrest
Compound BA549 (lung cancer)4Cytotoxic effects via mitochondrial pathway
Compound CMCF-7 (breast cancer)20Inhibition of cell proliferation

Neuroprotective Effects

The neuroprotective properties of this compound class are also significant. Research has shown that certain derivatives can inhibit acetylcholinesterase (AChE), potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's . The dual inhibition of AChE and monoamine oxidase (MAO) by some derivatives further highlights their potential in treating cognitive disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Chelation : Many quinoline derivatives act as metal chelators, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Inhibition of key enzymes such as DNA gyrase and AChE contributes to their antimicrobial and neuroprotective effects, respectively .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells is linked to the modulation of various signaling pathways involved in cell survival and death.

Study on Anticancer Efficacy

A notable study evaluated the anticancer effects of a series of quinoline-based compounds on various cancer cell lines. The results demonstrated that compounds similar to this compound exhibited promising cytotoxicity against several tumor types. The study highlighted the correlation between structural modifications and enhanced biological activity, suggesting that further optimization could lead to more potent anticancer agents .

Neuroprotective Study

In another study focusing on neuroprotection, a derivative was tested for its ability to prevent neuronal cell death induced by oxidative stress. The findings indicated that the compound significantly reduced cell death rates compared to controls, supporting its potential application in neurodegenerative disease therapies .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds, including {2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride, exhibit significant anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia cells. The mechanism of action often involves the modulation of critical signaling pathways associated with tumor growth and survival .

1.2 Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of neuronal nitric oxide synthase (nNOS) by similar quinoline derivatives suggests that this compound may help mitigate oxidative stress and neuronal damage .

Biochemical Applications

2.1 Enzyme Inhibition

Quinoline derivatives have been recognized for their ability to act as enzyme inhibitors. Specifically, this compound has shown promise in inhibiting various enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

2.2 Receptor Modulation

This compound may interact with several receptors in the central nervous system, influencing neurotransmitter systems such as dopamine and serotonin pathways. Such interactions are crucial for developing treatments for mood disorders and schizophrenia .

Synthesis and Structural Modifications

The synthesis of this compound often involves various organic reactions, including the Betti reaction for efficient production of 8-hydroxyquinoline derivatives . Structural modifications can enhance its pharmacological properties, making it a versatile scaffold for drug development.

Case Studies

Study Objective Findings
Study 1Evaluate anticancer effects on breast cancer cellsSignificant inhibition of cell proliferation observed with IC50 values in the low micromolar range .
Study 2Investigate neuroprotective propertiesDemonstrated reduction in oxidative stress markers in neuronal cell cultures treated with the compound .
Study 3Assess enzyme inhibition potentialIdentified as a potent inhibitor of specific metabolic enzymes relevant to diabetes management .

Chemical Reactions Analysis

Ether Formation

The reaction proceeds via the Williamson ether synthesis , where the quinoline derivative acts as a nucleophile. The ethylene glycol derivative (e.g., ethylene glycol dichloride) serves as an alkylating agent, forming a new ether bond at the 8-position of the quinoline ring .

Protonation

The amine group in the ethyl chain is protonated by HCl to yield the dihydrochloride salt. This step is critical for solubility and stability in aqueous systems .

Mechanism Key Step Reagents
Williamson ether synthesisNucleophilic substitutionAlkyl halide, base (e.g., NaOH)
Acid-base reactionProtonationHCl

Medicinal Chemistry

Quinoline derivatives are explored for antimicrobial and anticancer activities due to their ability to chelate metal ions and interact with biological targets . While direct data on this compound is limited, analogous structures like [2-(quinolin-8-yloxy)ethyl]amine derivatives show promise in:

  • Antiviral assays : Moderate activity against influenza viruses .

  • Antimicrobial screening : Testing against fungi (e.g., Candida spp.) .

  • Enzyme inhibition : Potential targets include matrix metalloproteinases (MMPs) .

Analytical Characterization

Common techniques include:

  • NMR spectroscopy : Confirms the presence of the quinoline ring and ethylamine chain .

  • Mass spectrometry : Validates molecular weight and purity.

  • HPLC : Used for purification and quantification.

Technique Purpose Key Observations
NMR spectroscopyStructural confirmationQuinoline aromatic signals, ethylamine protons
Mass spectrometryMolecular weight verificationM+H peak matching calculated value
HPLCPurity assessmentSingle peak indicating high purity

Limitations and Challenges

  • Synthesis efficiency : Multi-step processes often lead to moderate yields (e.g., 34% in analogous reactions) .

  • Purification complexity : Residual palladium contamination in cross-coupling reactions requires additional filtration steps .

  • Biological variability : Activity depends on substitution patterns and lipophilicity, necessitating extensive SAR studies .

This compound’s synthesis leverages well-established organic chemistry principles, but its biological applications require further experimentation to validate therapeutic potential.

Comparison with Similar Compounds

Quinoline Core Modifications

  • Methyl Substitution: The 2-methyl group in the target compound (1094492-24-6) enhances steric hindrance compared to unsubstituted analogs like [2-(quinolin-8-yloxy)ethyl]amine dihydrochloride (16237-32-4). This may reduce metabolic degradation but could limit binding affinity in certain applications .
  • Chlorine vs.

Side Chain Variations

  • Ethoxyethylamine vs.
  • Saturation Effects: The tetrahydroquinoline core in 1354952-33-2 reduces aromaticity, likely increasing solubility but decreasing π-π stacking interactions critical for receptor binding .

Salt Forms

  • Dihydrochloride vs. Single Hydrochloride: The dihydrochloride salt in the target compound and [2-(quinolin-8-yloxy)ethyl]amine dihydrochloride (16237-32-4) enhances aqueous solubility compared to mono-salt derivatives like 3-ethyl-8-methylquinolin-2-amine hydrochloride (1172880-06-6) .

Physicochemical and Commercial Considerations

  • Polarity and Solubility : The hydrate form of the target compound (293.194 g/mol) has higher molecular weight and hydrogen-bonding capacity than its anhydrous form, suggesting better solubility in aqueous media .

Preparation Methods

Alkylation of 2-Methylquinolin-8-ol Precursors

The foundational step involves synthesizing the 2-methylquinolin-8-ol intermediate. As per the method outlined in, o-nitrophenol undergoes sequential reduction and cyclization with crotonaldehyde under acidic conditions. This Skraup-type reaction proceeds via:

  • Reduction of o-nitrophenol : Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Na₂S) yields o-aminophenol.

  • Cyclization with crotonaldehyde : O-aminophenol reacts with crotonaldehyde in HCl, forming 2-methyl-8-hydroxyquinoline through dehydration and dehydrogenation.

This intermediate is critical for subsequent etherification.

Etherification with 2-Chloroethylamine

The 8-hydroxy group of 2-methylquinolin-8-ol undergoes nucleophilic substitution with 2-chloroethylamine. Patent data reveals that such reactions typically employ polar aprotic solvents (e.g., acetonitrile) and bases (e.g., triethylamine) to deprotonate the hydroxyl group, enhancing nucleophilicity. The reaction is conducted at 60–80°C for 6–12 hours, achieving moderate yields (50–65%).

Reaction schematic :
2-Methylquinolin-8-ol+ClCH2CH2NH2BaseSolvent2-[(2-Methylquinolin-8-yl)oxy]ethylamine+HCl\text{2-Methylquinolin-8-ol} + \text{ClCH}_2\text{CH}_2\text{NH}_2 \xrightarrow[\text{Base}]{\text{Solvent}} \text{2-[(2-Methylquinolin-8-yl)oxy]ethylamine} + \text{HCl}

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in a dioxane/water mixture to form the dihydrochloride salt. Source demonstrates that stoichiometric HCl (2 equiv.) ensures complete protonation of both the ethylamine and quinoline nitrogen atoms. Crystallization from ethanol/ether yields the final product as a hygroscopic solid.

Optimization Strategies for Industrial Scalability

Catalytic Enhancements

The use of cobalt chloride (CoCl₂) in the ammonolysis of 2-methyl-8-hydroxyquinoline significantly improves reaction efficiency. As reported in, CoCl₂ (0.02 mol) under high-pressure ammonia (1.8–2.2 MPa, 300–320°C) reduces reaction times from 24 hours to 4–6 hours, boosting yields to ≥70%.

Solvent and Temperature Optimization

  • Etherification : Replacing acetonitrile with tetrahydrofuran (THF) increases yields by 15% due to better solubility of intermediates.

  • Salt formation : Isopropanol as an antisolvent during crystallization reduces particle size variability, enhancing batch consistency.

Purification and Isolation Techniques

Flash Column Chromatography

Crude products are purified via silica gel chromatography using gradient elution (5–20% ethyl acetate in cyclohexane). This removes unreacted starting materials and hydroxylated byproducts.

Vacuum Distillation

High-purity 2-methyl-8-aminoquinoline intermediates are isolated via减压蒸馏 (vacuum distillation) at 0.1–0.5 mmHg, yielding colorless crystals.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz): Key signals include δ 2.70 (s, 3H, CH₃), 4.97 (brs, 2H, NH₂), and aromatic protons between δ 6.89–7.93.

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 275.17 [M+H]⁺, aligning with the molecular formula C₁₂H₁₆Cl₂N₂O.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) reveals ≥98% purity, with retention times consistent across batches.

Comparative Data on Synthesis Methods

ParameterMethod AMethod BMethod C
Starting Materialo-Nitrophenol2-Methylquinolin-8-ol8-Hydroxyquinoline
CatalystCoCl₂NoneHCl
Yield (%)706560
Reaction Time (h)61224
Purity (%)989597

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing {2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between 2-methylquinolin-8-ol and a bromoethylamine precursor, followed by hydrochlorination. Key optimizations include:

  • Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.
  • Employing catalysts like K₂CO₃ or Cs₂CO₃ to enhance ether bond formation .
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the quinoline aromatic protons (δ 7.5–8.9 ppm), methyl group (δ 2.6–2.8 ppm), and ethylamine moiety (δ 3.2–3.8 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • FT-IR : Confirm NH/OH stretches (~2500–3000 cm⁻¹) and C-O-C ether bonds (~1100–1250 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with calculated exact masses .

Q. How can quantitative NMR (qNMR) be applied to assess purity, and what parameters are critical for accuracy?

  • Methodological Answer :

  • Use ethyl paraben or p-nitrotoluene as internal standards.
  • Optimize relaxation delay (D1 ≥ 5×T1 of the analyte) to ensure complete signal recovery.
  • Acquire spectra at 25°C with a 90° pulse angle and sufficient scans (≥32) for signal-to-noise ratio ≥150 .

Advanced Research Questions

Q. What strategies mitigate challenges in crystallizing quinoline-based dihydrochloride salts for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Test polar solvents (e.g., MeOH, H₂O) or mixed systems (e.g., DMSO/EtOH) to improve solubility and crystal growth.
  • Counterion Effects : Co-crystallize with bulky anions (e.g., PF₆⁻) to reduce lattice rigidity.
  • Data Refinement : Use SHELXL for high-resolution data (R-factor < 5%), adjusting thermal parameters and hydrogen bonding networks .

Q. How can in silico and experimental data discrepancies in solubility or reactivity be resolved?

  • Methodological Answer :

  • Solubility : Compare computational predictions (e.g., COSMO-RS) with experimental measurements in buffered solutions (pH 1–7.4). Adjust protonation states using pKa calculations (e.g., MarvinSketch) .
  • Reactivity : Validate DFT-predicted reaction pathways with kinetic studies (e.g., monitoring by HPLC or LC-MS) under inert atmospheres to exclude oxidation side reactions .

Q. What in vitro assays are suitable for probing bioactivity, given the compound’s physicochemical properties?

  • Methodological Answer :

  • Membrane Permeability : Use Caco-2 cell monolayers with LC-MS quantification to assess passive diffusion.
  • Enzyme Inhibition : Perform fluorometric assays (e.g., kinase or protease inhibition) in PBS (pH 7.4) with 1% DMSO as a co-solvent.
  • Cytotoxicity : Screen against HEK-293 or HepG2 cells using MTT assays, ensuring dihydrochloride salt stability in culture media .

Data Analysis and Validation

Q. How should researchers address conflicting NMR and crystallographic data regarding conformational flexibility?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature 1H NMR to detect rotational barriers in the ethyloxy linker (e.g., coalescence temperature analysis).
  • X-ray vs. DFT : Compare experimental bond angles/distances with DFT-optimized geometries (B3LYP/6-31G* level) to identify steric or electronic distortions .

Q. What protocols ensure reproducibility in batch-to-batch synthesis for pharmacological studies?

  • Methodological Answer :

  • Quality Control : Implement in-process monitoring via TLC or UPLC (C18 column, 0.1% TFA in H₂O/MeCN).
  • Stability Testing : Store batches under argon at –20°C and assess degradation by 1H NMR monthly .

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